3,6-Difluoropyrazine-2-carboxamide

Pharmaceutical Analysis Quality Control Impurity Profiling

Sourced as a fully characterized Favipiravir Impurity 6 (Impurity 12), the exact 3,6-difluoro substitution pattern of this 3,6-difluoropyrazine-2-carboxamide is structurally essential for validated ANDA impurity profiling. Alternative halogenated analogs cannot substitute due to pathway-specific reactivity in Favipiravir synthesis. Procure this CAS-registered standard for compliant analytical method development, AMV, and QC release testing.

Molecular Formula C5H3F2N3O
Molecular Weight 159.09 g/mol
CAS No. 356783-29-4
Cat. No. B1322614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoropyrazine-2-carboxamide
CAS356783-29-4
Molecular FormulaC5H3F2N3O
Molecular Weight159.09 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)F)C(=O)N)F
InChIInChI=1S/C5H3F2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
InChIKeyWIQUNYNMYIJSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoropyrazine-2-carboxamide (CAS 356783-29-4): A Critical Fluorinated Pyrazine Building Block for Antiviral Intermediate Synthesis and Pharmaceutical Impurity Standards


3,6-Difluoropyrazine-2-carboxamide (CAS 356783-29-4, molecular formula C5H3F2N3O, molecular weight 159.09) is a fluorinated pyrazine derivative bearing carboxamide functionality [1]. The compound is structurally defined by fluorine substitution at the 3- and 6-positions of the pyrazine ring and a carboxamide group at the 2-position [2]. Its primary documented industrial role is as a key building block and synthetic intermediate directly related to the antiviral drug Favipiravir (T-705) [1][2]. Additionally, it is recognized as Favipiravir Impurity 6 (or Impurity 12), a fully characterized chemical compound used as a reference standard for analytical method development and quality control in pharmaceutical manufacturing [3][4]. The compound exhibits a reported melting point of 122-124 °C from authoritative CAS Common Chemistry data [2].

Why 3,6-Difluoropyrazine-2-carboxamide Cannot Be Interchanged with Generic Pyrazine Analogs: Regulatory Identity and Synthetic Pathway Implications


In the context of pharmaceutical development and analytical quality control, 3,6-difluoropyrazine-2-carboxamide cannot be substituted by generic pyrazine-2-carboxamide analogs or alternative halogenated derivatives due to its specific identity as a structurally defined impurity and a pathway-specific intermediate [1][2]. Regulatory compliance in Abbreviated New Drug Application (ANDA) submissions requires impurity standards to match the exact chemical structure of the compound present in the drug substance, as described in the regulatory dossier [1]. For instance, the 3,6-difluoro substitution pattern is uniquely relevant to the Favipiravir synthetic route via 3,6-difluoropyrazine-2-carbonitrile intermediates, and substitution with a 3,6-dichloro or 3-fluoro analog would alter the halogen-exchange reactivity required for the fluorination step, resulting in different process-related impurities and analytical profiles [2]. Consequently, procurement of the exact CAS-registered compound (356783-29-4) is mandatory for validated analytical method development and for ensuring synthetic fidelity in industrial processes targeting Favipiravir or related fluorinated heterocycles.

Quantitative Differentiation Evidence for 3,6-Difluoropyrazine-2-carboxamide Relative to Closest Analogs and Synthetic Alternatives


Comparative Purity and Analytical Traceability Requirements for Pharmaceutical Impurity Reference Standards

3,6-Difluoropyrazine-2-carboxamide is supplied with detailed characterization data compliant with regulatory guidelines for use as a Favipiravir impurity reference standard [1]. When procured as a certified reference material, the product enables traceability against pharmacopeial standards (USP or EP), a requirement that cannot be satisfied by generic, non-certified pyrazine-2-carboxamide analogs lacking full characterization documentation [2][3]. The compound is provided as a fully characterized standard for analytical method validation and quality control application, offering defined purity parameters (typically ≥95%) necessary for accurate impurity quantification .

Pharmaceutical Analysis Quality Control Impurity Profiling Reference Standards

Synthetic Route Efficiency: 3,6-Difluoropyrazine-2-carboxamide as Key Intermediate in Industrial Favipiravir Manufacturing

3,6-Difluoropyrazine-2-carboxamide is structurally integral to the preparation of the key intermediate 3,6-difluoropyrazine-2-carbonitrile in Favipiravir synthesis [1]. An efficient 4-step synthetic route to Favipiravir, achieving an overall 65% molar yield, proceeds via the 3,6-difluoropyrazine-2-carbonitrile intermediate, which is synthesized by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in toluene/DMSO at 120 °C [1][2]. This fluorination step using the difluoro intermediate is a critical component of an industrially optimized route, in contrast to earlier 6-step synthetic approaches that reported lower overall yields of approximately 22.3% from alternative starting materials [3].

Process Chemistry Antiviral Synthesis Fluorination Industrial Route Optimization

Defined Physicochemical Identity: Melting Point as Verified Quality Control Parameter

3,6-Difluoropyrazine-2-carboxamide exhibits a well-defined melting point of 122-124 °C as documented by CAS Common Chemistry, an authoritative database maintained by the American Chemical Society [1]. This precise melting point range provides a verifiable identity parameter for incoming material acceptance and quality control, distinguishing it from related pyrazine analogs that may have unreported, broader, or significantly different melting ranges. For comparison, predicted physical property data from alternative sources list a boiling point of 224.1±40.0 °C and density of 1.544±0.06 g/cm³, though experimental melting point data from CAS remains the most reliable identifier for solid-state characterization .

Analytical Characterization Quality Control Physicochemical Properties Material Identity

Synthetic Route Differentiation: 3,6-Difluoro Substitution Pattern as Determinant of Regioselectivity in Fluorination Chemistry

The 3,6-difluoro substitution pattern in 3,6-difluoropyrazine-2-carboxamide is a critical determinant of reactivity in nucleophilic fluorination sequences. The industrial 4-step Favipiravir route relies on 3,6-difluoropyrazine-2-carbonitrile as the prime intermediate, synthesized via nucleophilic fluorination of 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride under phase-transfer conditions (TBAB, toluene/DMSO, 120 °C) [1]. This difluoro intermediate enables subsequent regioselective fluoride substitution at a specific ring position to install the required 3-hydroxy functionality of the final drug substance [2]. In contrast, mono-fluorinated analogs or 3,6-dichloro precursors lack the precise electronic and steric profile required for this regioselective transformation, and their use would lead to different substitution outcomes and product profiles [1][3].

Fluorination Chemistry Nucleophilic Substitution Regioselectivity Process Development

Storage Stability and Handling Requirements: Documented Inert Atmosphere Specifications

3,6-Difluoropyrazine-2-carboxamide requires storage under inert gas (nitrogen or argon) at 2-8 °C according to predicted and recommended handling specifications . This specific storage requirement indicates sensitivity to atmospheric moisture or oxygen, which may affect long-term purity and stability. In contrast, alternative commercial pyrazine-2-carboxamide analogs may be listed with less stringent storage conditions (e.g., room temperature storage) [1], suggesting different stability profiles that would impact procurement and inventory management decisions. Awareness of this specific storage requirement is essential for maintaining material integrity from receipt through experimental use.

Material Storage Stability Handling Protocols Procurement Logistics

Optimal Procurement and Application Scenarios for 3,6-Difluoropyrazine-2-carboxamide Based on Quantitative Evidence


Pharmaceutical ANDA/NDA Analytical Method Validation and Quality Control

This compound is optimally procured for use as a certified reference standard (Favipiravir Impurity 6 / Impurity 12) in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of generic Favipiravir drug development [1][2]. The fully characterized nature of the material, with regulatory-compliant documentation, supports traceability against USP or EP pharmacopeial standards and is essential for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) [3].

Industrial-Scale Favipiravir API Manufacturing via Optimized 4-Step Route

Procurement is strategically justified for industrial process chemistry groups seeking to implement the high-yield (65% overall) 4-step Favipiravir synthesis route that utilizes 3,6-difluoropyrazine-2-carbonitrile as a prime intermediate [1]. The 43% absolute yield advantage over alternative 6-step synthetic routes (22.3% yield) translates to significant cost-of-goods reduction and improved manufacturing efficiency at scale [1][2]. This scenario is directly supported by comparative synthesis yield data.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies of Fluorinated Pyrazine Derivatives

Researchers conducting SAR investigations on fluorinated pyrazine-2-carboxamide derivatives may procure this compound as a reference building block to explore the impact of 3,6-difluoro substitution on biological activity, photophysical properties, or subsequent synthetic derivatization [1][2]. The defined physicochemical properties (melting point 122-124 °C) and documented reactivity in regioselective fluorination chemistry provide a well-characterized starting point for comparative studies with mono-fluorinated or chloro-substituted pyrazine analogs [3].

Process-Related Impurity Identification and Quantification in Favipiravir Drug Substance

In pharmaceutical development and manufacturing quality control laboratories, this compound is procured specifically as an analytical reference material for the identification and quantification of the 3,6-difluoropyrazine-2-carboxamide impurity that may arise from incomplete conversion or side reactions in Favipiravir synthetic processes [1][2]. The compound's CAS-registered identity and availability with full characterization data enable accurate impurity profiling and ensure compliance with ICH and pharmacopeial impurity control guidelines [3].

Quote Request

Request a Quote for 3,6-Difluoropyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.